

A Technical Guide to the Spectroscopic Data of 1-Acetylintoline-5-sulfonamide

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Compound of Interest

Compound Name: 1-Acetylintoline-5-sulfonamide

Cat. No.: B184761

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This technical guide provides an in-depth overview of the spectroscopic data for **1-Acetylintoline-5-sulfonamide**, a compound of interest for researchers and professionals in drug development. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-Acetylintoline-5-sulfonamide**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.19	d	8.6	1H	Ar-H
7.77-7.70	m	2H	Ar-H	
7.35	s	2H	NH ₂	
4.05	t	8.2	2H	CH ₂
3.13	t	8.2	2H	CH ₂

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
156.3	C=O
144.2	Ar-C
141.6	Ar-C (m, C-F)
141.2	Ar-C
139.1	Ar-C (m, C-F)
134.7	Ar-C
126.1	Ar-C
125.2	Ar-C
123.3	Ar-C
116.5	Ar-C
111.6	Ar-C (m, C-F)
49.6	CH ₂
27.5	CH ₂

Table 3: IR Spectroscopic Data

Wavenumber (ν_{max}) cm^{-1}	Intensity	Assignment
3336	s	N-H stretch
3189	m	N-H stretch
1644	s	C=O stretch (amide)
1592	m	C=C stretch (aromatic)
1482	s	C-H bend
1333	s	S=O stretch (sulfonamide)
1187-1147	s	S=O stretch (sulfonamide)

Table 4: Mass Spectrometry Data

Parameter	Value
Molecular Formula	$\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}_3\text{S}$
Molecular Weight	240.28 g/mol [1]
Monoisotopic Mass	240.05687 Da

Experimental Protocols

The data presented in this guide were obtained using the following experimental methodologies.

Synthesis of 1-Acetylidoline-5-sulfonamide

1-Acetylidoline-5-sulfonamide was synthesized from 5-(chlorosulfonyl)-N-acetylidoline.[2] To a solution of 7.0 g (0.027 mol) of 5-(chlorosulfonyl)-N-acetylidoline in 40 mL of THF, 10 mL (0.098 mol) of an 18% solution of NH_4OH was added at room temperature.[2] The reaction mixture was stirred for one hour and then concentrated under vacuum.[2] The resulting residue was diluted with water, and the pH was adjusted to 7-8 using a 1 N aqueous HCl solution to yield **1-Acetylidoline-5-sulfonamide**. [2]

NMR Spectroscopy

^1H and ^{13}C NMR spectra were recorded on a Varian VXR-400 instrument.[2][3] The operating frequencies were 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR.[2][3] All chemical shifts were measured in DMSO- d_6 , with tetramethylsilane (TMS) used as an internal standard.[2][3]

IR Spectroscopy

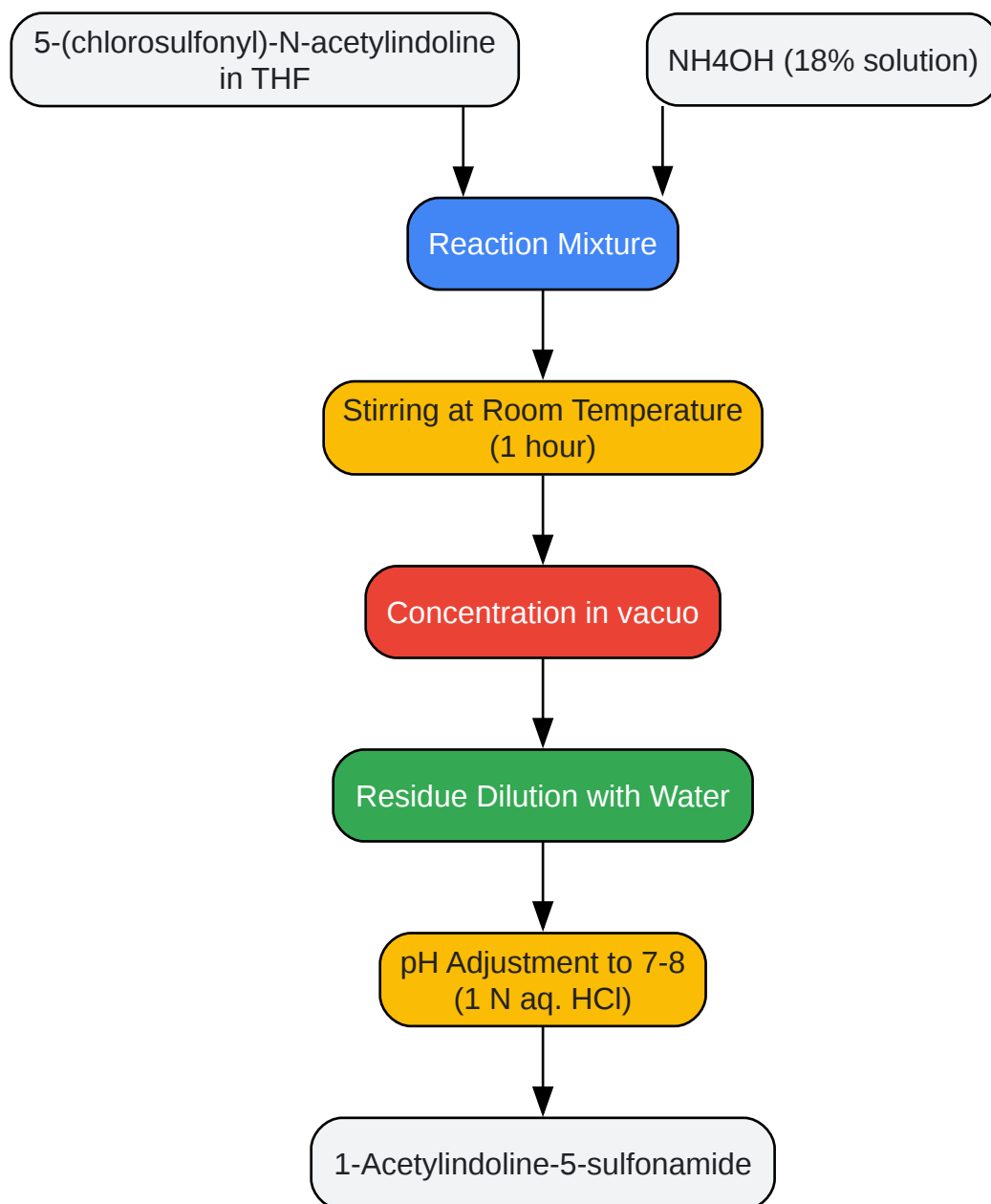
Infrared spectra were recorded on a Nicolet iS10 Fourier transform IR spectrometer.[3] The spectra were measured from solid samples prepared as KBr pellets, with a scanning range of 400 to 4000 cm^{-1} . [4]

Mass Spectrometry

High-resolution mass spectra were obtained using a Bruker Daltonics microOTOF-QII instrument with electron spray ionization (ESI).[2][3]

Visualizations

The following diagram illustrates the synthesis workflow for **1-Acetylundoline-5-sulfonamide**.



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Caption: Synthesis of **1-Acetyldoline-5-sulfonamide**.

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